![molecular formula C16H21ClN2O2 B2518743 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380077-80-3](/img/structure/B2518743.png)
4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. Additionally, it has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide are primarily related to its ability to inhibit specific enzymes and signaling pathways. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition of specific cellular processes, which can be useful in studying the underlying mechanisms of disease. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide. One potential application is in the development of new cancer therapies that target specific enzymes and signaling pathways. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential use in the treatment of neurological disorders. Finally, there is potential for the development of new analogs of 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide with improved potency and selectivity for specific targets.
Synthesemethoden
The synthesis of 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide involves the reaction of 4-chlorobenzoyl chloride and (1-morpholin-4-ylcyclobutyl)methanol in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-4-2-13(3-5-14)15(20)18-12-16(6-1-7-16)19-8-10-21-11-9-19/h2-5H,1,6-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCHDMCFIMGABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)
![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

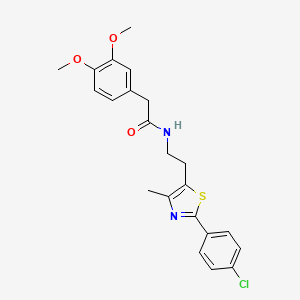
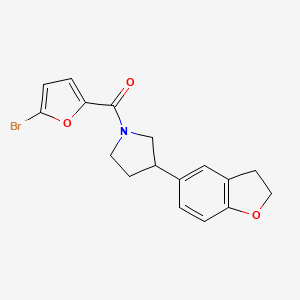
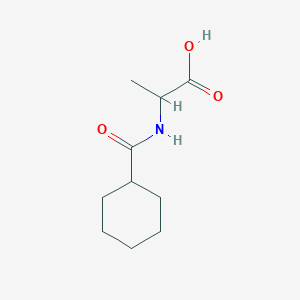
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)
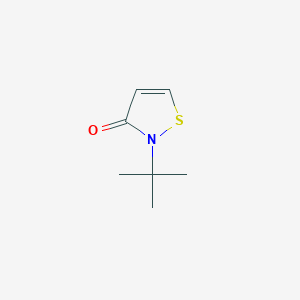
![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)
![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)
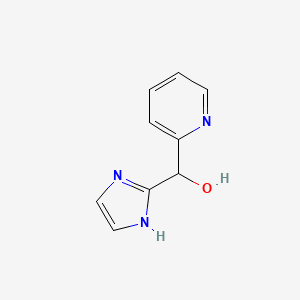
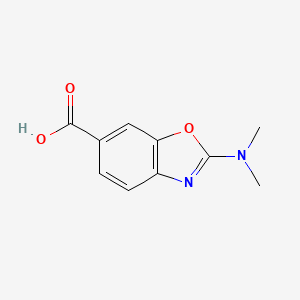
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)
